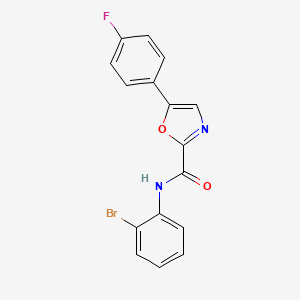
N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate brominated and fluorinated precursors.
Formation of the carboxamide group: This can be achieved through the reaction of the oxazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole oxides, while substitution reactions can yield a variety of substituted derivatives.
科学研究应用
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of oxazole-based compounds, including N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide. These compounds have shown promising results in protecting neuronal cells from damage induced by beta-amyloid (Aβ), a key factor in Alzheimer’s disease.
Experimental Evidence
In vitro studies demonstrated that this compound can enhance cell viability in Aβ-treated PC12 cells at concentrations as low as 1.25 µg/mL. Additionally, it promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), which are crucial for neuronal survival pathways .
Anti-Cancer Properties
The compound also exhibits potential anti-cancer activity, particularly against various cancer cell lines.
Cell Line Studies
- In vitro tests have shown that derivatives of oxazole can exert antiproliferative effects on cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). For example, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil, indicating their effectiveness .
Therapeutic Potential
Beyond neuroprotection and anticancer applications, this compound may have broader therapeutic implications.
Potential Uses
- Treatment for Alzheimer's Disease : Given its neuroprotective effects and ability to modulate inflammatory pathways, this compound may serve as a candidate for developing new treatments for Alzheimer's disease.
- Cancer Therapy : Its demonstrated antiproliferative effects suggest that it could be further explored for use in combination therapies for various cancers.
Data Summary Table
作用机制
The mechanism of action of N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(2-bromophenyl)-5-phenyl-oxazole-2-carboxamide
- N-(2-chlorophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- N-(2-bromophenyl)-5-(4-methylphenyl)oxazole-2-carboxamide
Uniqueness
N-(2-bromophenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is unique due to the specific combination of bromophenyl and fluorophenyl groups, which may impart distinct chemical and biological properties compared to other similar compounds. These unique properties can be explored for specific applications in research and industry.
属性
IUPAC Name |
N-(2-bromophenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2/c17-12-3-1-2-4-13(12)20-15(21)16-19-9-14(22-16)10-5-7-11(18)8-6-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZJIRVXRXFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













